1-棕榈酰-3-油酰-sn-甘油-2-PE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

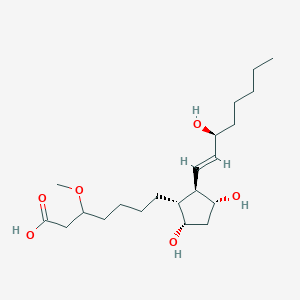

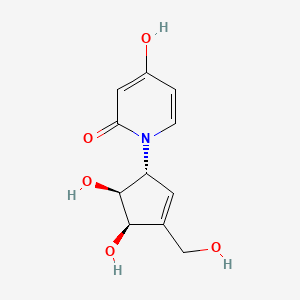

1-Palmitoyl-3-oleoyl-sn-glycero-2-PE (1,2-POPE) is a phospholipid that contains palmitic acid and oleic acid at the sn-1 and sn-2 positions, respectively . It is a major component of E. coli lipid bilayers . Vesicles composed of 1,2-POPE can be disrupted by polycationic antimicrobials . It has been used in combination with other lipids in the formation of lipid nanoparticles (LNPs) for spleen- and liver-specific targeting in mice .

Molecular Structure Analysis

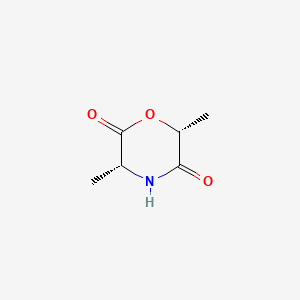

The molecular formula of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is C39H76NO8P . The average mass is 717.996 Da and the monoisotopic mass is 717.530884 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE include a boiling point of 741.4±70.0 °C at 760 mmHg, a vapor pressure of 0.0±5.3 mmHg at 25°C, and an enthalpy of vaporization of 117.7±6.0 kJ/mol . The flash point is 402.2±35.7 °C . It is soluble in ethanol, DMSO, and Chloroform:Methanol:Water (73:23:3) at 5mg/mL .科学研究应用

神经系统疾病研究

该化合物已被用于研究阿尔茨海默病、帕金森病和亨廷顿病等神经系统疾病 . 它被用于模拟神经细胞膜进行研究,特别是在研究淀粉样蛋白 β 肽 (11-42) 寡聚体与脂质膜的相互作用 .

分子动力学模拟

在分子动力学模拟中,该化合物用于研究β淀粉样蛋白 (Aβ) 肽形成孔隙的机制 . 研究表明,Aβ (11-42) 肽寡聚体中肽数大于 2 的寡聚体更容易导致脂质变形和水通道 .

脂质体制备

1-棕榈酰-3-油酰-sn-甘油-2-PE 用于制备用于脂质结合测定的脂质体 . 例如,它已被用于制备脂质体,用于植物样品中单半乳糖二酰基甘油合成酶 (MGD1) 活性的脂质结合测定 .

细胞融合研究

该化合物用于制备与人细胞融合的脂质体 . <a data-citationid="11f8055f-b82d-f

未来方向

生化分析

Biochemical Properties

1-Palmitoyl-3-oleoyl-sn-glycero-2-PE participates in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of micelles, liposomes, and other types of artificial membranes . These interactions are crucial for the structure and function of biological membranes .

Cellular Effects

The effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study lipid rafts, which are microdomains in the cell membrane involved in cell signaling .

Molecular Mechanism

The molecular mechanism of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the structural integrity of cell membranes and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in biological systems .

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can vary with different dosages in animal models. Studies have shown that it can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

2-azaniumylethyl [(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMYNJDXEOSYBR-OTMQOFQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)([O-])OCC[NH3+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801335925 |

Source

|

| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884324-34-9 |

Source

|

| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)